molecular formula C6H7ClIN3O B8330880 2-(2-Chloro-5-iodopyrimidine-4-ylamino)ethanol

2-(2-Chloro-5-iodopyrimidine-4-ylamino)ethanol

Cat. No. B8330880
M. Wt: 299.50 g/mol
InChI Key: KNFAXUWOJMBKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524724B2

Procedure details

In analogy to GP 2, reaction of 2,4-dichloro-5-iodopyrimidine (2.0 g, 7.3 mmol) with 2-amino-ethanol (480 mg, 7.9 mmol) provided the desired product in 83% yield (1.8 g) after chromatographic purification (silica gel, dichloromethane/methanol (0% to 20% methanol)).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([I:9])=[CH:4][N:3]=1.[NH2:10][CH2:11][CH2:12][OH:13]>>[Cl:1][C:2]1[N:7]=[C:6]([NH:10][CH2:11][CH2:12][OH:13])[C:5]([I:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)I
Name
Quantity
480 mg
Type
reactant
Smiles
NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCCO)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.